1-Ethyl-1,7-diazaspiro[4.5]decane
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Overview
Description
1-Ethyl-1,7-diazaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of the diazaspirodecane family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,7-diazaspiro[4.5]decane can be synthesized through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization . Another method includes the use of protective groups to facilitate the synthesis of the spiro compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often employ catalytic hydrogenation, oxidation, and cyclization reactions under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides in the presence of palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-Ethyl-1,7-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spiro compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
1,9-Diazaspiro[5.5]undecane: Known for its bioactivity and potential therapeutic applications.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Exhibits anti-ulcer activity and is used in medicinal chemistry.
2,8-Diazaspiro[4.5]decan-1-one: Effective as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
Uniqueness: 1-Ethyl-1,7-diazaspiro[4.5]decane stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-ethyl-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H20N2/c1-2-12-8-4-6-10(12)5-3-7-11-9-10/h11H,2-9H2,1H3 |
InChI Key |
WKESJZPYHSLCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC12CCCNC2 |
Origin of Product |
United States |
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